3-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a methyl group at position 3, an isopropyl group at position 1, and a propyl group attached to the nitrogen at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound, the cyclization reaction can be facilitated under acidic or basic conditions to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This typically includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity. The choice of solvents and purification techniques, such as recrystallization or chromatography, also plays a crucial role in the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups attached to the pyrazole ring.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring, leading to the formation of different substituted pyrazoles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce various reduced pyrazole derivatives. Substitution reactions can lead to a wide range of substituted pyrazoles with different functional groups.
Scientific Research Applications
3-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in the development of new materials and catalysts.
Biology: This compound can be used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Medicine: Pyrazole derivatives have shown potential as therapeutic agents, and this compound may be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities
Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals, owing to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 3-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine: Lacks the N-propyl group, which may affect its chemical reactivity and biological activity.
3-methyl-1-(propan-2-yl)-N-ethyl-1H-pyrazol-4-amine: Similar structure but with an ethyl group instead of a propyl group, leading to differences in steric and electronic properties.
3-methyl-1-(propan-2-yl)-N-methyl-1H-pyrazol-4-amine: Contains a methyl group instead of a propyl group, which may influence its solubility and interaction with molecular targets
Uniqueness
The uniqueness of 3-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the nitrogen atom enhances its lipophilicity and may improve its ability to cross biological membranes, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
3-methyl-1-propan-2-yl-N-propylpyrazol-4-amine |
InChI |
InChI=1S/C10H19N3/c1-5-6-11-10-7-13(8(2)3)12-9(10)4/h7-8,11H,5-6H2,1-4H3 |
InChI Key |
YAVLMMZXSFVOOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CN(N=C1C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.